Sulfinpyrazone sulfone

Übersicht

Beschreibung

Sulfinpyrazone is a platelet inhibitory and uricosuric agent used to inhibit thrombotic and embolic processes and to manage the chronic phases of gout . It is a uricosuric drug that is used to reduce the serum urate levels in gout therapy . It lacks anti-inflammatory, analgesic, and diuretic properties .

Synthesis Analysis

Sulfones are versatile intermediates in organic synthesis and important building blocks in the construction of biological active molecules or functional materials . Classical methods and variants for the synthesis of sulfones include oxidation of sulfides, aromatic sulfonylation, alkylation/arylation of sulfinates, addition to alkenes and alkynes, and miscellaneous methods . Metal-catalyzed coupling reactions also play a significant role .

Molecular Structure Analysis

The molecular formula of Sulfinpyrazone is C23H20N2O3S . Its average mass is 404.482 Da and its monoisotopic mass is 404.119476 Da . The structural diversity of sulfur-containing drugs has been broken down into 14 substructure categories, including sulfonamides, β-lactams, thioethers, thiazoles, thiophenes, phenothiazines, sulfoxides, S=C and S=P structures, thionucleotides, sulfones, sulfates, macrocyclic disulfides, and one category each for miscellaneous acyclic and cyclic sulfur-containing compounds .

Chemical Reactions Analysis

Sulfones have been employed as versatile intermediates for the preparation of various product classes . For example, the Ramberg–Bäcklund reaction of α-halo sulfones or the Julia–Lythgoe as well as the modified Julia olefination .

Physical And Chemical Properties Analysis

Sulfinpyrazone is rapidly absorbed from the gastrointestinal tract and is more than 95% protein-bound . In one study in normal volunteers, the half-life was calculated to be from 2.2 to 2.7 hours .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Sulfinpyrazone sulfone: is a versatile intermediate in organic chemistry, particularly in the synthesis of complex molecules. It can be used in metal-catalyzed coupling reactions and C–H functionalization , which are pivotal for creating carbon-carbon and carbon-heteroatom bonds. This sulfone derivative has been recognized for its potential in catalytic desulfitative functionalizations, expanding the flexibility of C–S bonds .

Medicinal Chemistry

In medicinal chemistry, sulfinpyrazone sulfone plays a crucial role due to its presence in target molecules of importance. It’s employed as a modulator of chemical reactivity, facilitating various transformations. This reactivity is particularly useful in the development of pharmaceuticals, where precise control over molecular interactions is essential .

Materials Science

The sulfone group in sulfinpyrazone sulfone is significant in materials science. It can act as an electron-withdrawing substituent, influencing the electronic properties of materials. This characteristic is beneficial in creating polymers and other functional materials with specific desired properties .

Agrochemicals

In the field of agrochemicals, sulfinpyrazone sulfone serves as a building block for developing compounds with agricultural applications. Its ability to function as an activating group or a leaving group makes it a valuable component in synthesizing pesticides and herbicides .

Analytical Chemistry

Sulfinpyrazone sulfone: and its metabolites can be determined in biological samples using high-performance liquid chromatography (HPLC). This analytical method is crucial for understanding the pharmacokinetics and metabolism of sulfinpyrazone in medical research and clinical settings .

Catalysis

The sulfone group in sulfinpyrazone sulfone is instrumental in catalysis, particularly in photocatalytic and metal-catalyzed reactions. It’s used to develop new catalytic methods for selective functionalization of unsaturated C–C bonds, which is a growing area of research with significant implications for sustainable chemistry .

Wirkmechanismus

Target of Action

Sulfinpyrazone sulfone primarily targets the proximal convoluted tubule in the kidney . This region plays a crucial role in the reabsorption of uric acid, a process that Sulfinpyrazone sulfone competitively inhibits .

Mode of Action

Sulfinpyrazone sulfone, as an oral uricosuric agent, interacts with its target by competitively inhibiting the reabsorption of uric acid at the proximal convoluted tubule . This inhibition facilitates the urinary excretion of uric acid and decreases plasma urate concentrations .

Biochemical Pathways

The primary biochemical pathway affected by Sulfinpyrazone sulfone is the urate excretion pathway . By inhibiting the reabsorption of uric acid, Sulfinpyrazone sulfone increases urinary excretion of uric acid, thereby reducing serum urate levels .

Pharmacokinetics

The pharmacokinetics of Sulfinpyrazone sulfone involves absorption, distribution, metabolism, and excretion (ADME). The compound is absorbed orally and is extensively protein-bound (98-99%) . It is metabolized in the liver and excreted via the kidneys . The half-life of Sulfinpyrazone sulfone is approximately 3.7 hours during steady-state conditions .

Result of Action

The primary result of Sulfinpyrazone sulfone’s action is the reduction of blood urate levels in patients with chronic tophaceous gout and acute intermittent gout . This reduction promotes the resorption of tophi, which are deposits of monosodium urate crystals that form in chronic gout .

Action Environment

The action of Sulfinpyrazone sulfone can be influenced by various environmental factors. For instance, renal impairment or a history of uric acid kidney stones can contraindicate the use of Sulfinpyrazone sulfone . Furthermore, the compound’s metabolism may be induced during chronic treatment, leading to changes in its pharmacokinetic properties .

Safety and Hazards

Sulfinpyrazone is generally well tolerated with chronic use, even in geriatric patients and patients with severe renal disease . The most common side effects are mild upper gastrointestinal disturbances . Blood dyscrasias and allergic reactions have been observed only occasionally, without establishment of a cause-effect relationship .

Zukünftige Richtungen

Sulfones continue to represent a large portion of new FDA approvals . The exceptional versatility of sulfones has been extensively exploited in organic synthesis across several decades . Tremendous advances in catalytic desulfitative functionalizations have opened a new area of research with burgeoning activity in recent years . This emerging field is displaying sulfone derivatives as a new class of substrates enabling catalytic C–C and C–X bond construction .

Eigenschaften

IUPAC Name |

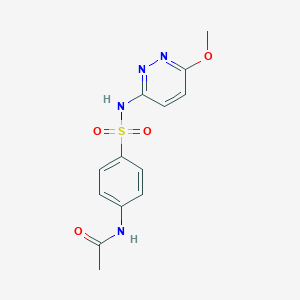

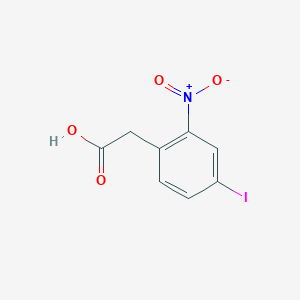

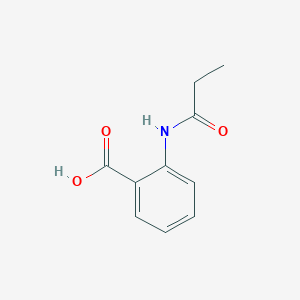

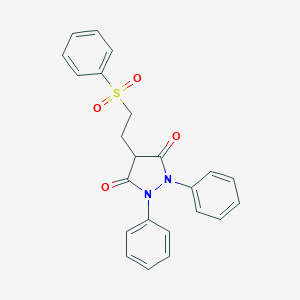

4-[2-(benzenesulfonyl)ethyl]-1,2-diphenylpyrazolidine-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O4S/c26-22-21(16-17-30(28,29)20-14-8-3-9-15-20)23(27)25(19-12-6-2-7-13-19)24(22)18-10-4-1-5-11-18/h1-15,21H,16-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQUYGWDNTAETLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C(C(=O)N2C3=CC=CC=C3)CCS(=O)(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00911788 | |

| Record name | 4-[2-(Benzenesulfonyl)ethyl]-1,2-diphenylpyrazolidine-3,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00911788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sulfinpyrazone sulfone | |

CAS RN |

1106-50-9 | |

| Record name | 1,2-Diphenyl-4-[2-(phenylsulfonyl)ethyl]-3,5-pyrazolidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1106-50-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | G 31442 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001106509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[2-(Benzenesulfonyl)ethyl]-1,2-diphenylpyrazolidine-3,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00911788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-diphenyl-4-[2-(phenylsulphonyl)ethyl]pyrazolidine-3,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.881 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFINPYRAZONE SULFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5M9FOG2KDI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Sulfinpyrazone Sulfone relate to the drug interaction between Sulfinpyrazone and (S)-Warfarin?

A1: While Sulfinpyrazone itself exhibits some inhibitory effects on the metabolism of (S)-Warfarin, research suggests that its metabolite, Sulfinpyrazone Sulfide, plays a more significant role in this interaction. [] Sulfinpyrazone Sulfide demonstrates a much lower Ki value (17 μM) for inhibiting the cytochrome P450 2C9 (P4502C9) enzyme compared to Sulfinpyrazone (230 μM). [] P4502C9 is responsible for metabolizing (S)-Warfarin into its inactive form, (S)-7-hydroxywarfarin. [] This suggests that Sulfinpyrazone Sulfide, rather than Sulfinpyrazone Sulfone, is the primary contributor to the increased anticoagulant effect of (S)-Warfarin when co-administered with Sulfinpyrazone. []

Q2: What is the role of cytochrome P450 enzymes in the metabolism of Sulfinpyrazone and its metabolites?

A2: Cytochrome P450 enzymes, specifically P450 2C9 and P450 3A4, play crucial roles in the metabolic pathway of Sulfinpyrazone. [] Human liver microsomes, which contain these enzymes, are capable of oxidizing Sulfinpyrazone Sulfide to Sulfinpyrazone. [] Interestingly, both P450 2C9 and P450 3A4 contribute to this conversion, but with different levels of enantiomeric selectivity. [] P450 2C9 displays a higher selectivity (9:1 ratio) compared to P450 3A4 (58:42 ratio). [] Additionally, P450 3A4 is solely responsible for further oxidizing Sulfinpyrazone to Sulfinpyrazone Sulfone. [] This highlights the complex interplay between different P450 enzymes in the metabolism of Sulfinpyrazone and its metabolites.

Q3: Can you elaborate on the analytical methods used to study Sulfinpyrazone and its metabolites?

A3: Researchers have developed sensitive high-performance liquid chromatographic (HPLC) methods for the simultaneous determination of Sulfinpyrazone and its metabolites in plasma. [, ] These methods involve extraction and separation procedures to quantify Sulfinpyrazone, Sulfinpyrazone Sulfone, p-hydroxy-Sulfinpyrazone, p-hydroxy-Sulfinpyrazone Sulfone, p-hydroxy-Sulfinpyrazone Sulfide, and Sulfinpyrazone Sulfide. [, ] These techniques utilize a reversed-phase C18 column and a mobile phase consisting of orthophosphoric acid, acetonitrile, and ethanol. [, ] These advancements in analytical chemistry allow for a comprehensive understanding of the pharmacokinetics and metabolic pathways associated with Sulfinpyrazone and its metabolites.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.